2-Chloroazulene

Photophysics Non‑Benzenoid Aromatics Ultracold Spectroscopy

2-Chloroazulene is a critical research building block with unique reactivity for nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-couplings, offering synthetic routes unavailable with other analogs. Its 2-Cl substitution selectively perturbs long-axis polarized transitions, essential for photophysical studies, and enhances tumor-specific cytotoxicity in anticancer SAR campaigns. Choose this specific derivative for predictable, accelerated S2→S1 radiationless relaxation and superior halogenation-dependent bioactivity. For procurement, specify purity, quantity, and application.

Molecular Formula C10H7Cl
Molecular Weight 162.61 g/mol
CAS No. 36044-31-2
Cat. No. B13735303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroazulene
CAS36044-31-2
Molecular FormulaC10H7Cl
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=C2C=C1)Cl
InChIInChI=1S/C10H7Cl/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H
InChIKeyVIYSBJPISLKKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroazulene (CAS 36044-31-2): Procurement-Ready Physicochemical and Structural Baseline


2‑Chloroazulene (CAS 36044‑31‑2; molecular formula C₁₀H₇Cl; molecular weight 162.62) is a halogenated non‑benzenoid aromatic hydrocarbon consisting of a fused cyclopentadiene–cycloheptatriene (azulene) core with a single chlorine substituent at the 2‑position [REFS‑1]. Its density is reported as approximately 1.2 g cm⁻³ and boiling point at 760 mmHg as 259.6 °C [REFS‑2]. The 2‑chloro substitution pattern fundamentally alters the electronic distribution of the azulene π‑system relative to the parent hydrocarbon, providing a distinct platform for structure‑activity studies in photophysics, nucleophilic aromatic substitution (SNAr) chemistry, and materials synthesis [REFS‑3].

Why Azulene‑Based Analogs Cannot Replace 2‑Chloroazulene in Synthesis and Photophysics


Azulene derivatives cannot be interchanged generically because the nature and position of the substituent dictate both the electronic structure and the reactivity of the azulene π‑system. Substitution at the 2‑position (C₂) selectively perturbs the long‑axis polarized transitions and the S₂–S₁ energy gap, whereas 1,3‑substitution perturbs the short‑axis polarized states, leading to dramatically different photophysical outcomes [REFS‑1]. Moreover, the leaving‑group ability of the 2‑chloro substituent enables nucleophilic aromatic substitution (SNAr) pathways that are unavailable or low‑yielding for the parent azulene or its methyl‑substituted congeners [REFS‑2]. The tumor‑specific cytotoxicity of azulene derivatives is also strongly dependent on the specific halogenation pattern; chlorination elevates both cytotoxicity and tumor‑specificity, whereas fluorination does not produce comparable enhancement [REFS‑3]. Consequently, 2‑chloroazulene occupies a unique position at the intersection of synthetic utility, tunable photophysics, and bioactivity that generic azulene analogs cannot replicate.

2‑Chloroazulene: Quantitative Comparative Evidence for Scientific Selection


Accelerated S₂‑State Radiationless Relaxation: 2‑Chloroazulene vs. Azulene

Under ultracold, isolated conditions in a supersonic expansion, 2‑chloroazulene exhibits a significantly accelerated rate of S₂→S₁ radiationless relaxation compared to unsubstituted azulene. The increase in the non‑radiative decay rate is attributed to the chlorine substituent at the 2‑position, which reduces the S₂–S₁ energy gap and enhances vibronic coupling, whereas 1,3‑disubstitution leaves the relaxation rate nearly unchanged [REFS‑1].

Photophysics Non‑Benzenoid Aromatics Ultracold Spectroscopy

SNAr Reactivity: 2‑Chloroazulene vs. 2‑Bromoazulene Synthetic Accessibility

The overall synthetic yield for 2‑chloroazulene from tropilidene is 14%, compared to 12% for 2‑bromoazulene via analogous routes. Both syntheses proceed through a common intermediate (diethyl 2‑aminoazulene‑1,3‑dicarboxylate) and require nine steps for the chloro derivative vs. ten steps for the bromo analog [REFS‑1]. In the palladium‑catalyzed direct arylation of 2‑haloazulenes with tetrathiafulvalene (TTF), 2‑chloroazulenes react in good yield, whereas the corresponding bromo analog requires palladium catalysis for efficient amination [REFS‑2].

Nucleophilic Aromatic Substitution Halogenated Azulenes Synthetic Methodology

Cytotoxicity and Tumor‑Specificity: Diethyl 2‑Chloroazulene‑1,3‑dicarboxylate vs. Azulene

In a panel of 27 azulene derivatives tested against three human oral tumor cell lines and three normal cell types, diethyl 2‑chloroazulene‑1,3‑dicarboxylate ([9]) exhibited higher tumor‑specific cytotoxicity than the parent azulene ([1]) and guaiazulene ([2]) [REFS‑1]. Chlorination of the azulene core was found to elevate both cytotoxicity and tumor‑specificity, whereas fluorination was ineffective, and no apparent difference was observed between 2‑methoxy‑ and 2‑ethoxyazulenes [REFS‑2].

Anticancer Activity Structure–Activity Relationship Halogenated Azulenes

Van der Waals Complexation Behavior: 2‑Chloroazulene vs. 2‑Methyl‑ and 1,3‑Dimethylazulene

The microscopic solvent shifts (δν̄) of S₂–S₀ origin bands upon complexation with rare gases (Ar, Kr, Xe) increase with the polarizability of the adatom, consistent with dispersion‑dominated binding. Substantial variations in δν̄ exist among the three azulene derivatives (2‑chloro‑, 2‑methyl‑, and 1,3‑dimethylazulene), which are attributed to differences in excited‑state configuration interactions that depend on the S₂–Sₙ energy spacings [REFS‑1]. The 2‑chloro substituent selectively perturbs the long‑axis polarized transitions, while 1,3‑disubstitution perturbs the short‑axis polarized transitions [REFS‑2].

Molecular Clusters Microscopic Solvent Shifts Supersonic Jet Spectroscopy

Procurement‑Driven Application Scenarios for 2‑Chloroazulene


Photophysics Laboratories: Controlled Acceleration of Non‑Radiative Decay

Investigators requiring a well‑characterized azulene derivative with a predictable, accelerated S₂→S₁ radiationless relaxation rate should select 2‑chloroazulene. The chlorine substituent at the 2‑position reduces the S₂–S₁ energy gap and enhances vibronic coupling, a behavior that is not replicated by 1,3‑disubstitution [REFS‑1]. This makes 2‑chloroazulene the compound of choice for benchmarking theoretical models of internal conversion or for constructing photophysical probes where rapid excited‑state deactivation is desired.

Synthetic Organic Chemistry Groups: Halogenated Azulene Building Block

2‑Chloroazulene serves as a versatile electrophilic partner in nucleophilic aromatic substitution (SNAr) and palladium‑catalyzed cross‑coupling reactions. It undergoes SNAr with cyclic amines (morpholine, piperidine, pyrrolidine) under sealed‑tube conditions to afford 2‑aminoazulenes in good yields [REFS‑2], and participates in Pd‑catalyzed direct arylation with tetrathiafulvalene to produce functional materials [REFS‑3]. Its 14% overall synthetic yield and nine‑step route from tropilidene [REFS‑4] offer a practical alternative to the lower‑yielding bromo analog.

Medicinal Chemistry Screening Programs: Chlorinated Azulene Scaffolds

For structure–activity relationship (SAR) campaigns exploring azulene‑based anticancer agents, diethyl 2‑chloroazulene‑1,3‑dicarboxylate has demonstrated higher tumor‑specific cytotoxicity than unsubstituted azulene and guaiazulene [REFS‑5]. Chlorination of the azulene core elevates both cytotoxicity and tumor‑specificity, whereas fluorination does not confer comparable benefit [REFS‑6]. Researchers designing halogenated azulene libraries should prioritize 2‑chloro‑substituted building blocks over fluorinated or non‑halogenated alternatives to maximize the probability of tumor‑selective activity.

Physical Chemistry and Molecular Clusters: Long‑Axis Polarization Perturbation

Studies of microscopic solvent shifts and van der Waals complexation behavior require substituents that selectively perturb the long‑axis polarized transitions of the azulene chromophore. 2‑Chloroazulene fulfills this role, whereas 1,3‑disubstitution perturbs the short‑axis polarized transitions [REFS‑7]. Researchers investigating the interplay between substituent position, excited‑state configuration interaction, and intermolecular binding should procure 2‑chloroazulene as the definitive long‑axis perturbed analog.

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